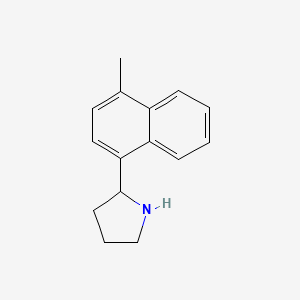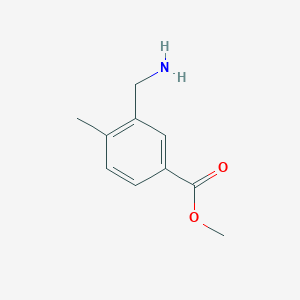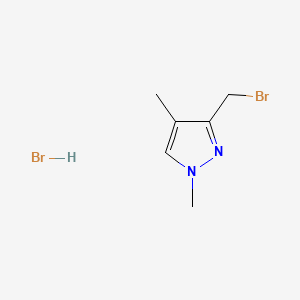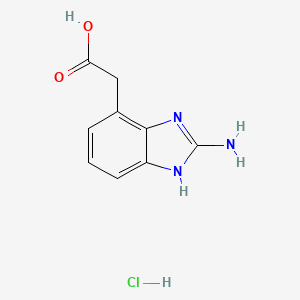![molecular formula C11H22Cl2N4 B13594128 (cyclohexylmethyl)[(1-methyl-1H-1,2,3-triazol-5-yl)methyl]aminedihydrochloride](/img/structure/B13594128.png)
(cyclohexylmethyl)[(1-methyl-1H-1,2,3-triazol-5-yl)methyl]aminedihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(cyclohexylmethyl)[(1-methyl-1H-1,2,3-triazol-5-yl)methyl]aminedihydrochloride is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a cyclohexylmethyl group and a 1-methyl-1H-1,2,3-triazol-5-yl group, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (cyclohexylmethyl)[(1-methyl-1H-1,2,3-triazol-5-yl)methyl]aminedihydrochloride typically involves a multi-step process. The initial step often includes the formation of the 1-methyl-1H-1,2,3-triazole ring through a cycloaddition reaction. This is followed by the introduction of the cyclohexylmethyl group via a substitution reaction. The final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure consistency and efficiency. The process typically includes rigorous purification steps such as recrystallization and chromatography to achieve high purity levels required for research and industrial applications.
化学反応の分析
Types of Reactions
(cyclohexylmethyl)[(1-methyl-1H-1,2,3-triazol-5-yl)methyl]aminedihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring or the cyclohexylmethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction may result in the formation of an alcohol.
科学的研究の応用
(cyclohexylmethyl)[(1-methyl-1H-1,2,3-triazol-5-yl)methyl]aminedihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (cyclohexylmethyl)[(1-methyl-1H-1,2,3-triazol-5-yl)methyl]aminedihydrochloride involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The cyclohexylmethyl group may enhance the compound’s binding affinity and specificity for its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- (cyclohexylmethyl)[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]amine
- (cyclohexylmethyl)[(1-ethyl-1H-1,2,3-triazol-5-yl)methyl]amine
- (cyclohexylmethyl)[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]amine
Uniqueness
(cyclohexylmethyl)[(1-methyl-1H-1,2,3-triazol-5-yl)methyl]aminedihydrochloride is unique due to its specific triazole ring position and the presence of the cyclohexylmethyl group. These structural features confer distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C11H22Cl2N4 |
|---|---|
分子量 |
281.22 g/mol |
IUPAC名 |
1-cyclohexyl-N-[(3-methyltriazol-4-yl)methyl]methanamine;dihydrochloride |
InChI |
InChI=1S/C11H20N4.2ClH/c1-15-11(9-13-14-15)8-12-7-10-5-3-2-4-6-10;;/h9-10,12H,2-8H2,1H3;2*1H |
InChIキー |
MDBTZONCRTZXGE-UHFFFAOYSA-N |
正規SMILES |
CN1C(=CN=N1)CNCC2CCCCC2.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


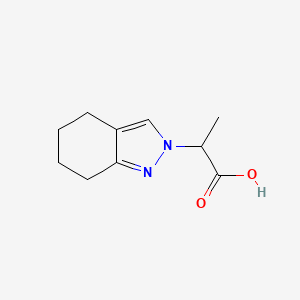
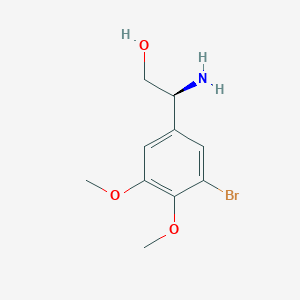
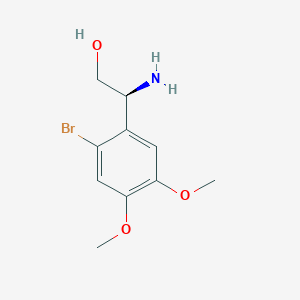

![3-phenyl-6-(piperazin-1-yl)-2-{[(9H-purin-6-yl)amino]methyl}-3,4-dihydroquinazolin-4-one dihydrochloride](/img/structure/B13594060.png)


